N-(1-adamantyl)-N'-tetrahydro-2-furanylmethylurea
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Overview
Description
N-(1-adamantyl)-N’-tetrahydro-2-furanylmethylurea is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-N’-tetrahydro-2-furanylmethylurea typically involves the reaction of 1-adamantylamine with tetrahydro-2-furanylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of N-(1-adamantyl)-N’-tetrahydro-2-furanylmethylurea may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-N’-tetrahydro-2-furanylmethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the adamantane or furan rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of antiviral drugs and treatments for neurodegenerative diseases.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-N’-tetrahydro-2-furanylmethylurea involves its interaction with specific molecular targets and pathways. The adamantane core provides stability and enhances the compound’s ability to interact with biological membranes and proteins. The furan ring may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
N-(1-adamantyl)-N’-tetrahydro-2-furanylmethylurea can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core but different functional groups.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
The uniqueness of N-(1-adamantyl)-N’-tetrahydro-2-furanylmethylurea lies in its specific combination of the adamantane and furan rings, which imparts distinct chemical and biological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-10-14-2-1-3-20-14)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,1-10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLLRSZZBHOUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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